molecular formula C10H21ClN2O3 B13503180 2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride

2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride

Cat. No.: B13503180
M. Wt: 252.74 g/mol
InChI Key: HKUDXONMNKONLU-UHFFFAOYSA-N
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Description

2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride is a piperazine derivative characterized by a hydroxyethyl-substituted piperazine ring and a butanoic acid backbone. Its molecular formula is C₇H₁₃NO₄S, with a molecular weight of 207.25 g/mol . The compound is cataloged as a building block in synthetic chemistry, suggesting its utility in drug discovery or organic synthesis.

Properties

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.74 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]butanoic acid;hydrochloride

InChI

InChI=1S/C10H20N2O3.ClH/c1-2-9(10(14)15)12-5-3-11(4-6-12)7-8-13;/h9,13H,2-8H2,1H3,(H,14,15);1H

InChI Key

HKUDXONMNKONLU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1CCN(CC1)CCO.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Piperazine Intermediate

Step 1: Alkylation of Piperazine

  • Starting Material : Piperazine (C₄H₁₀N₂)
  • Reagent : 2-bromoethanol or 2-chloroethanol
  • Reaction Conditions :
    • Solvent: Ethanol or acetonitrile
    • Base: Sodium carbonate or potassium carbonate
    • Temperature: 80–90°C
    • Duration: 12–24 hours

Reaction :
$$ \text{Piperazine} + \text{2-bromoethanol} \rightarrow \text{N-(2-hydroxyethyl)piperazine} $$

This nucleophilic substitution selectively attaches the hydroxyethyl group to one nitrogen atom of piperazine, forming N-(2-hydroxyethyl)piperazine.

Data Table 1: Alkylation Reaction Parameters

Parameter Value
Solvent Acetonitrile
Base Potassium carbonate
Temperature 85°C
Reaction Time 16 hours
Yield Approximately 85%

Coupling with Butanoic Acid Derivative

Step 2: Activation of Butanoic Acid

  • Reagent : Thionyl chloride (SOCl₂)
  • Reaction :

    $$ \text{Butanoic acid} + \text{SOCl}_2 \rightarrow \text{Butanoyl chloride} $$

  • Conditions :

    • Solvent: Dichloromethane
    • Temperature: 0–5°C
    • Duration: 2–4 hours

This converts butanoic acid into its more reactive acyl chloride, facilitating subsequent amide bond formation.

Step 3: Amide Bond Formation

  • The N-(2-hydroxyethyl)piperazine reacts with the acyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding amide.

Reaction Conditions :

  • Solvent: Dichloromethane
  • Temperature: 0–25°C
  • Duration: 4–8 hours

Data Table 2: Amide Formation Parameters

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Temperature 0–25°C
Reaction Time 4–8 hours
Yield 75–85%

Hydrolysis and Salt Formation

Step 4: Hydrolysis of the Amide

  • The amide intermediate is hydrolyzed under acidic conditions (hydrochloric acid) to yield the free acid.

Reaction Conditions :

  • Reagent: Aqueous HCl
  • Temperature: Reflux (~100°C)
  • Duration: 4–6 hours

Step 5: Salt Formation

  • The free acid is neutralized with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions :

  • Solvent: Water or ethanol
  • Temperature: Room temperature to 50°C
  • Duration: 1–2 hours

Data Table 3: Hydrolysis and Salt Formation

Parameter Value
Hydrolysis Reagent Aqueous hydrochloric acid
Temperature Reflux (~100°C)
Duration 4–6 hours
Salt Isolation Method Crystallization from ethanol/water mixture
Yield 80–90%

Summary of the Process Flow

Step Description Reagents & Conditions Yield Estimate
1 Alkylation of piperazine 2-bromoethanol, acetonitrile, K₂CO₃, 85°C, 16h 85%
2 Formation of acyl chloride Butanoic acid, SOCl₂, dichloromethane, 0–5°C Quantitative
3 Amide coupling Acyl chloride, N-(2-hydroxyethyl)piperazine, TEA, DCM, 0–25°C 75–85%
4 Hydrolysis of amide Aqueous HCl, reflux, 4–6h 80–90%
5 Hydrochloride salt formation Acidification, crystallization 85–90%

Additional Considerations and Notes

  • Purity Control : High-performance liquid chromatography (HPLC) is used to monitor purity, aiming for >97%.
  • Reaction Optimization : Temperature control during chlorination and coupling steps is critical to prevent side reactions.
  • Scale-Up : The process is adaptable for industrial scale, with solvent recycling and process intensification techniques.

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine in the piperazine ring undergoes alkylation with alkyl halides or epoxides. For example:

  • Reaction with methyl iodide in dimethylformamide (DMF) at 60–80°C in the presence of sodium hydride (NaH) yields N-methylated derivatives .

  • Ethyl bromoacetate reacts via nucleophilic substitution under basic conditions (K₂CO₃/NaI in DMF), forming ethyl 2-[4-(2-hydroxyethyl)piperazin-1-yl]acetate .

Table 1: Alkylation Conditions and Products

Alkylating AgentSolventBase/CatalystTemperatureProduct YieldSource
Methyl iodideDMFNaH80°C72–85%
Ethyl bromoacetateDMFK₂CO₃/NaI60°C68–78%

Acylation Reactions

The piperazine nitrogen reacts with acylating agents such as chloroformates or anhydrides:

  • Treatment with trichloromethyl chloroformate in dichloromethane (DCM) with triethylamine (Et₃N) forms carbamate derivatives .

  • Reaction with acetic anhydride in tetrahydrofuran (THF) produces N-acetylated analogs with >90% efficiency.

Amidation of the Carboxylic Acid Group

The butanoic acid moiety participates in peptide coupling reactions:

  • Using HATU/DIPEA in DMF, the acid couples with primary amines (e.g., benzylamine) to form amide conjugates (yield: 65–82%) .

  • EDC/NHS -mediated coupling with amino acid esters in aqueous buffer (pH 7.4) generates peptidomimetics .

Table 2: Amidation Reagents and Outcomes

Coupling ReagentSolventAmine PartnerYieldSource
HATU/DIPEADMFBenzylamine78%
EDC/NHSH₂O/DMSOGlycine methyl ester65%

Esterification and Hydrolysis

  • The carboxylic acid group forms esters via Fischer esterification with ethanol/H₂SO₄ (yield: 88–93%) .

  • Hydrolysis of esters back to the acid occurs in 1M NaOH/THF at 50°C (quantitative) .

Reductive Amination

The primary alcohol in the hydroxyethyl side chain can be oxidized to a ketone (e.g., using Dess-Martin periodinane), followed by reductive amination with amines (e.g., morpholine) and NaBH₃CN to form secondary amine derivatives (yield: 55–70%) .

Salt Formation and Acid-Base Behavior

  • The hydrochloride salt dissociates in aqueous solutions (pKa of piperazine: ~9.5), enabling pH-dependent solubility .

  • Neutralization with NaOH yields the free base, which is lipid-soluble and amenable to organic-phase reactions .

Stability and Degradation

  • Degrades under strong acidic conditions (pH <2) via hydrolysis of the piperazine ring (observed in accelerated stability studies) .

  • Photodegradation occurs under UV light (λ=254 nm), forming N-oxide byproducts .

Scientific Research Applications

2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and piperazine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with other piperazine-based pharmaceuticals and intermediates:

Pioglitazone Hydrochloride : Contains a thiazolidinedione core linked to a pyridinyl-ethoxy-benzyl group. Unlike the target compound, it lacks a carboxylic acid but features a sulfur-containing heterocycle critical for antidiabetic activity .

Levocetirizine Hydrochloride : A piperazine derivative with ethoxyacetic acid and a chlorophenyl-benzyl group. Its structure is optimized for histamine H₁-receptor antagonism, differing in the absence of a hydroxyethyl group but including a larger aromatic system .

Phenothiazine Derivative (Ethanone,2-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(10H-phenothiazin-10-yl)-, dihydrochloride): Combines a phenothiazine ring (common in antipsychotics) with a piperazinyl-ketone group. This compound diverges significantly in its aromatic system and ketone functionality .

Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid HCl C₇H₁₃NO₄S 207.25 Piperazine, hydroxyethyl, butanoic acid
Pioglitazone Hydrochloride C₁₉H₂₀N₂O₃S·HCl 392.90 Thiazolidinedione, pyridinyl-ethoxy-benzyl
Levocetirizine Hydrochloride C₂₁H₂₆Cl₂N₂O₃ 425.30 Piperazine, ethoxyacetic acid, chlorophenyl
Phenothiazine Derivative C₁₉H₂₂Cl₂N₃O₂S 433.37 Piperazine, phenothiazine, ketone

Notes:

  • The target compound has the lowest molecular weight, favoring solubility and metabolic clearance.
  • Levocetirizine and the phenothiazine derivative exhibit higher molecular complexity, correlating with receptor-targeting specificity .

Functional and Application Differences

  • 2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic Acid Hydrochloride: Primarily a synthetic intermediate; its bifunctional structure supports salt formation or conjugation in drug design .
  • Pioglitazone Hydrochloride : Clinically used as a PPAR-γ agonist for type 2 diabetes. The thiazolidinedione group is essential for insulin sensitization, a feature absent in the target compound .
  • Levocetirizine Hydrochloride : A second-generation antihistamine. The ethoxyacetic acid group enhances binding to H₁ receptors, while the chlorophenyl group improves lipophilicity for CNS penetration .

Biological Activity

2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride, commonly referred to as HEPP, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with HEPP.

  • Molecular Formula : C₈H₁₈N₂O₄·HCl
  • Molecular Weight : 238.30 g/mol
  • CAS Number : 7365-45-9
  • Structure : The compound features a piperazine ring substituted with a hydroxyethyl group and a butanoic acid moiety.

Biological Activity Overview

HEPP exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. Its primary applications include serving as a buffer in biological systems and as a ligand in receptor studies.

  • Buffering Capacity : HEPP acts as a zwitterionic buffer, maintaining pH stability in biological experiments, particularly within the pH range of 6.8 to 8.2 due to its pKa of approximately 7.55 .
  • Ligand Interaction : Initial studies suggest that HEPP may interact with specific protein targets, influencing cellular signaling pathways. For instance, it has been implicated in modulating the activity of bromodomains which play a role in transcription regulation .

Case Study 1: Ligand Binding Studies

A study focusing on the binding interactions of HEPP with bromodomains (BRD4 and ATAD2) revealed that HEPP can effectively bind to these proteins, potentially altering their activity. The binding affinity was assessed through crystallographic methods, demonstrating that HEPP occupies key sites that are critical for protein function .

Ligand Protein Target Binding Site Affinity
HEPPBRD4OrthostericHigh
HEPPATAD2AllostericModerate

Case Study 2: Pharmacological Applications

In pharmacological contexts, HEPP has been evaluated for its effects on lysophosphatidic acid (LPA) levels in vivo. This study demonstrated that modifications to the chemical structure of related compounds can lead to significant reductions in LPA levels, suggesting potential therapeutic applications in conditions like pulmonary fibrosis .

Safety and Toxicology

The safety profile of HEPP is crucial for its application in research and potential therapeutic contexts. Current data indicates that HEPP is non-toxic at concentrations typically used in laboratory settings. It has been tested for contaminants such as heavy metals and biological impurities (e.g., DNase, RNase), showing no significant presence .

Q & A

Q. What are the standard synthetic routes for 2-[4-(2-hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride, and what analytical techniques are used for characterization?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a piperazine derivative (e.g., 2-hydroxyethylpiperazine) with a butanoic acid precursor under basic conditions (e.g., potassium carbonate in N,N-dimethylformamide), followed by hydrochloric acid treatment to form the hydrochloride salt .
  • Characterization : Use nuclear magnetic resonance (NMR) to confirm proton environments, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. X-ray crystallography may resolve structural ambiguities .

Q. How does the hydroxyethyl group influence the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : The hydroxyethyl group enhances hydrophilicity, improving aqueous solubility. Stability studies should employ pH-dependent degradation assays (e.g., incubating at pH 2–12 for 24–72 hours) with HPLC monitoring. For example, compounds with similar piperazine backbones show reduced stability in highly acidic/basic conditions due to protonation or hydrolysis of the piperazine ring .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis and predict reactivity of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) model reaction pathways to identify energetically favorable intermediates. For instance, ICReDD’s workflow combines quantum calculations with experimental data to predict optimal reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches . Reaction path searches can also predict side products, such as N-oxides from unintended oxidation .

Q. What strategies resolve contradictions between experimental data and theoretical predictions regarding the compound’s reaction pathways?

  • Methodological Answer : Apply iterative feedback loops:

Use experimental results (e.g., unexpected byproducts detected via LC-MS) to refine computational models.

Recalculate activation energies or transition states using adjusted parameters (e.g., solvent effects).

Validate revised models with controlled experiments (e.g., altering reagent stoichiometry).
This approach aligns with methodologies emphasizing theory-experiment integration .

Q. How do variations in reaction conditions (solvent, temperature, catalysts) affect yield and purity, and how can design of experiments (DOE) optimize these parameters?

  • Methodological Answer : DOE frameworks (e.g., factorial design) systematically test variables:
  • Factors : Solvent polarity (DMF vs. THF), temperature (25°C vs. 60°C), catalyst loading (0.1–1.0 eq).
  • Responses : Yield (gravimetric analysis), purity (HPLC area %).
    For piperazine derivatives, polar aprotic solvents like DMF typically improve reaction rates, while elevated temperatures may accelerate ring-opening side reactions .

Contradiction Analysis & Troubleshooting

Q. How should researchers address discrepancies in reported bioactivity data for structurally similar piperazine derivatives?

  • Methodological Answer :
  • Replicate studies : Ensure identical assay conditions (e.g., cell lines, incubation time).
  • Structural verification : Confirm compound identity via NMR and MS to rule out degradation or isomerization.
  • Meta-analysis : Compare data across publications, noting variables like salt form (hydrochloride vs. free base) or counterion effects on solubility and receptor binding .

Safety & Environmental Considerations

Q. What protocols mitigate risks during large-scale synthesis or handling of this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/skin contact.
  • Waste management : Neutralize acidic residues before disposal, following institutional chemical hygiene plans .

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